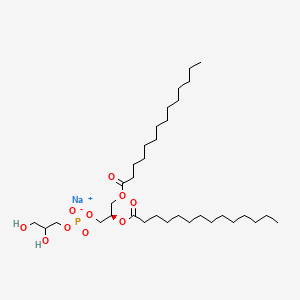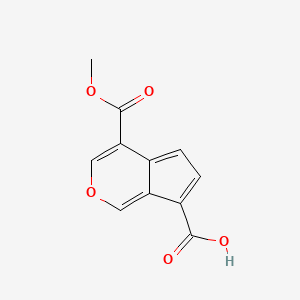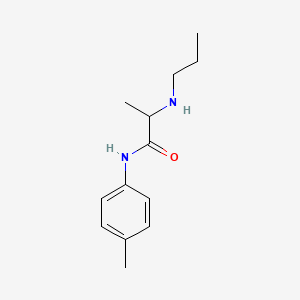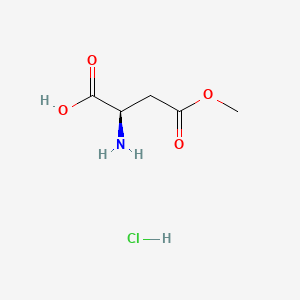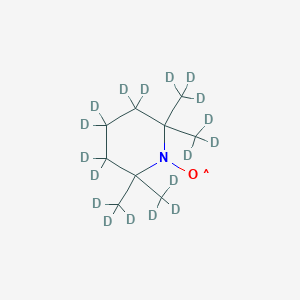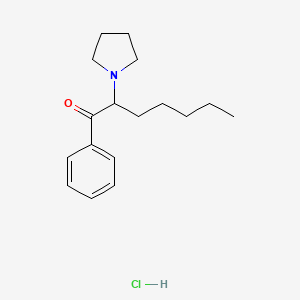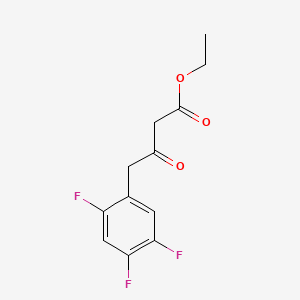
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Übersicht
Beschreibung
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a chemical compound with the molecular formula C12H11F3O3 . It has an average mass of 260.209 Da and a monoisotopic mass of 260.066040 Da . It is used as a substrate in various enzymatic reactions .
Synthesis Analysis
The synthesis of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate involves a multi-enzyme cascade using transaminase (TA), esterase, aldehyde reductase (AHR), and formate dehydrogenase (FDH), using benzylamine as an amino donor . A panel of 16 TAs was screened using this compound as a substrate . TA from Roseomonas deserti (TARO) was found to be the most suitable, showing the highest activity towards benzylamine (~70%) .Molecular Structure Analysis
The molecular structure of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is represented by the formula C12H11F3O3 . It has an average mass of 260.209 Da and a monoisotopic mass of 260.066040 Da .Chemical Reactions Analysis
In a cascade system, Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is converted by esterase from Pseudomonas stutzeri (EstPS) to the respective β-keto acid . This is subsequently converted by the first TA to sitagliptin intermediate using (S)-α-MBA as an amino donor . The acetophenone formed in the reaction is recycled by the second TA to (S)-α-MBA .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate are represented by its molecular formula C12H11F3O3 . It has an average mass of 260.209 Da and a monoisotopic mass of 260.066040 Da .Wissenschaftliche Forschungsanwendungen
Synthesis of Tetrahydropyrimidine Derivatives
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is used in the synthesis of ethyl-6-methyl-2-oxo-4-(3-(2,4,5-trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate . This compound has been studied for its unique optical characteristics and potential antibacterial capabilities .
Multi-Enzymatic Cascade System
This compound is used as a substrate in a multi-enzyme cascade system for the synthesis of the industrially important compound sitagliptin intermediate . The system uses transaminase (TA), esterase, aldehyde reductase (AHR), and formate dehydrogenase (FDH), with benzylamine as an amino donor .
Drug Development
The compound’s drug-like properties may be considered in future drug development . Toxicological predictions show that the molecule is less harmful, and its in-silico properties are significant .
Optical Band Gap Study
The compound is used to study the optical band gap between valence and conduction bands and the electrostatic potential of the molecule .
Hydrogen Bonding Study
The compound is used to study the existence of two intramolecular hydrogen bonding .
Antibacterial Study
The compound is used to theoretically assess the antibacterial capabilities of the chemical . Staphylococcus aureus is more efficient against Bacillus subtilis in terms of antibacterial activity .
Wirkmechanismus
Target of Action
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate primarily targets enzymes involved in metabolic pathways. Its structure suggests it may interact with enzymes such as proteases or esterases , which play crucial roles in various biochemical processes .
Mode of Action
The compound interacts with its target enzymes by binding to their active sites, inhibiting their normal function. This inhibition can lead to a reduction in the activity of these enzymes, thereby affecting the metabolic processes they regulate .
Biochemical Pathways
By inhibiting key enzymes, Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate can disrupt several biochemical pathways. For instance, it may affect the tricarboxylic acid (TCA) cycle or glycolysis , leading to altered energy production and metabolic flux .
Pharmacokinetics
The pharmacokinetics of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract, distributed via the bloodstream, metabolized by liver enzymes, and excreted through the kidneys. These properties influence its bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, the inhibition of target enzymes by Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate can lead to decreased substrate turnover and accumulation of intermediates. At the cellular level, this can result in altered cellular metabolism, reduced energy production, and potential cytotoxic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. For example, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness .
Zukünftige Richtungen
The future directions of research on Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate could involve exploring its potential applications in the synthesis of pharmaceuticals and other industrially important chemicals . Biocatalysis is continuing to be of key importance and relevance for the functioning of natural as well as anthropogenic bioprocesses . The favorable features of biocatalytic processes, such as safety, health, environmental sustainability, high selectivity, and resource efficiency, are attracting increasing attention .
Eigenschaften
IUPAC Name |
ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-2-18-12(17)5-8(16)3-7-4-10(14)11(15)6-9(7)13/h4,6H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPYOCIWVYDFDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC(=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Q & A
Q1: What is the significance of using benzylamine as an amino donor in the synthesis of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate?
A1: The research highlights the advantage of using benzylamine as a cost-effective alternative to other amino donors in the multi-enzymatic cascade synthesis of the Sitagliptin intermediate, Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate [, ]. Traditionally, more expensive amino donors might be employed for this reaction. Utilizing benzylamine presents a potential cost reduction in the industrial production of Sitagliptin.
Q2: How does the multi-enzyme cascade system address the inhibitory effect of benzaldehyde, a byproduct of the reaction?
A2: The research demonstrates that benzaldehyde, a byproduct generated when benzylamine is used as an amino donor, can inhibit the transaminase enzyme crucial for the synthesis []. To circumvent this, the researchers incorporated aldehyde reductase (AHR) from Synechocystis sp. and formate dehydrogenase (FDH) from Pseudomonas sp. into the system. These enzymes effectively convert benzaldehyde to benzyl alcohol, mitigating its inhibitory effect and ensuring the reaction proceeds efficiently.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

